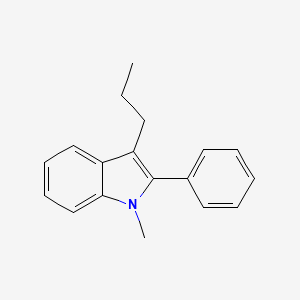
1-Methyl-2-phenyl-3-propylindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-phenyl-3-propylindole is a useful research compound. Its molecular formula is C18H19N and its molecular weight is 249.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Lipid Peroxidation Studies
One of the primary applications of 1-Methyl-2-phenyl-3-propylindole is in the estimation of lipid peroxidation. It has been utilized as a chromogenic agent in colorimetric assays to determine malondialdehyde (MDA) production, a marker for oxidative stress. Specifically, it reacts with MDA and 4-hydroxyalkenals under acidic conditions to form a stable chromophore that exhibits maximal absorbance at 586 nm. This reaction facilitates the quantification of lipid peroxidation in biological samples such as transgenic Drosophila melanogaster larvae .
Oxidative Stress Research
The compound's ability to form stable products upon reaction with lipid peroxidation byproducts makes it useful in studies investigating oxidative stress mechanisms in various organisms. For instance, it has been employed to assess oxidative damage in cellular models, contributing insights into the role of oxidative stress in diseases like diabetes and neurodegeneration .
Chemical Synthesis Applications
Synthesis of Novel Compounds
this compound serves as a versatile reactant in organic synthesis. It can be utilized in various transformations, including:
- Carboxylation
- Allylation
- Formylation
- Nitrosylation
These reactions facilitate the production of more complex indole derivatives that may possess enhanced biological activities or novel properties .
Case Studies and Research Findings
Analyse Chemischer Reaktionen
Electrophilic Substitution Reactions
The indole core undergoes electrophilic substitution at the C3 position. For example, 1-methyl-2-phenylindole reacts with nitrous acid (NaNO₂/CH₃COOH) to form nitroso derivatives, while interactions with malondialdehyde (MDA) generate chromophores (λₘₐₓ = 586 nm) . The propyl substituent at C3 may sterically influence reactivity but does not preclude substitution at other positions.
| Reaction | Electrophile | Product | Application |
|---|---|---|---|
| Nitrosylation | NaNO₂/CH₃COOH | 3-Nitroso derivatives | Analytical chromophores |
| MDA Condensation | Malondialdehyde | Stable chromophore (586 nm) | Lipid peroxidation assays |
Palladium-Catalyzed Coupling
Palladium-mediated heteroannulation enables functionalization. For instance, 2-phenylindoles are synthesized via Pd(PPh₃)₂Cl₂-catalyzed coupling of 2-haloanilines with alkynes (e.g., phenylacetylene) in DMF . Adapting this method, propyl groups could be introduced using propargyl reagents followed by hydrogenation.
| Reaction | Catalyst | Substrate | Yield |
|---|---|---|---|
| Heteroannulation | Pd(PPh₃)₂Cl₂/CuI | 2-Iodoaniline + 1-heptyne | 68% |
Cycloaddition and Cyclohexene Ring Formation
1-Methyl-2-phenylindoles react with cyclohexanone derivatives in acidic media (e.g., HOAc/Ac₂O/H₃PO₄) to form cyclohexene-fused products. For example, 4-(1-methyl-2-phenylindol-3-yl)-3-cyclohexene-1-carboxylic acid is synthesized via acid-catalyzed cyclization . The propyl group may stabilize intermediates or alter regioselectivity.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Cyclohexene Ring Formation | HOAc/Ac₂O/H₃PO₄, 60–65°C | Cyclohexene-fused indoles | 44–52% |
Oxidation and Functionalization
The propyl side chain can undergo oxidation to form carbonyl derivatives. For example, 3-allyl-1-methyl-2-phenylindole (PubChem CID: 11601237) is a related compound where allyl groups are susceptible to epoxidation or hydroxylation. Hydrogenation of allyl to propyl groups is feasible using Pd/C or Ni catalysts.
| Reaction | Reagents | Product |
|---|---|---|
| Hydrogenation | H₂, Pd/C | 3-Propyl from 3-allyl derivatives |
| Oxidation | KMnO₄, acidic conditions | Propanoic acid derivatives |
Biological Activity and Functional Derivatives
While not directly studied for 1-methyl-2-phenyl-3-propylindole, analogs like 3-phenyl-1H-indoles exhibit antimycobacterial activity (MIC = 28.0 μM) . Substituents at C3 (e.g., methoxy, trifluoromethyl) significantly modulate bioactivity . The propyl group may enhance lipophilicity, impacting membrane permeability.
| Derivative | Substituent | Biological Activity |
|---|---|---|
| 4-Methoxy-3-phenylindole | Methoxy at C4 | MIC = 28.0 μM (Mtb) |
| 3-Trifluoromethylindole | CF₃ at C3 | MIC = 47.8 μM (Mtb) |
Key Insights:
-
Synthetic Flexibility : Alkylation and palladium catalysis are central to modifying the indole scaffold.
-
Steric Effects : The C3 propyl group may hinder electrophilic substitution but favor side-chain reactions.
-
Biological Potential : Structural analogs demonstrate bioactivity, suggesting avenues for pharmacological studies.
Eigenschaften
CAS-Nummer |
796964-13-1 |
|---|---|
Molekularformel |
C18H19N |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
1-methyl-2-phenyl-3-propylindole |
InChI |
InChI=1S/C18H19N/c1-3-9-16-15-12-7-8-13-17(15)19(2)18(16)14-10-5-4-6-11-14/h4-8,10-13H,3,9H2,1-2H3 |
InChI-Schlüssel |
PPQAGRXNKROYIP-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
Kanonische SMILES |
CCCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















